molecular formula C11H5NO3 B11900919 Furo[3,4-b]quinoline-1,3-dione CAS No. 4945-42-0

Furo[3,4-b]quinoline-1,3-dione

Cat. No.: B11900919
CAS No.: 4945-42-0
M. Wt: 199.16 g/mol
InChI Key: NLVZUORLSQCGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,4-b]quinoline-1,3-dione is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by a fused ring system consisting of a furan ring and a quinoline ring, with two carbonyl groups at positions 1 and 3. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis .

Chemical Reactions Analysis

Types of Reactions: Furo[3,4-b]quinoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of furo[3,4-b]quinoline-1,3-dione primarily involves the inhibition of DNA repair enzymes such as tyrosyl-DNA phosphodiesterase 2 (TDP2). By inhibiting TDP2, the compound prevents the repair of DNA damage caused by topoisomerase II poisons, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly relevant in the context of cancer therapy, where the compound can enhance the efficacy of chemotherapeutic agents .

Comparison with Similar Compounds

Properties

CAS No.

4945-42-0

Molecular Formula

C11H5NO3

Molecular Weight

199.16 g/mol

IUPAC Name

furo[3,4-b]quinoline-1,3-dione

InChI

InChI=1S/C11H5NO3/c13-10-7-5-6-3-1-2-4-8(6)12-9(7)11(14)15-10/h1-5H

InChI Key

NLVZUORLSQCGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)C(=O)OC3=O

Origin of Product

United States

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